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molecular formula C10H7F3O3 B2447198 7-(Trifluoromethoxy)chroman-4-one CAS No. 340825-26-5

7-(Trifluoromethoxy)chroman-4-one

Cat. No. B2447198
M. Wt: 232.158
InChI Key: ROVOVSJXNSHPBD-UHFFFAOYSA-N
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Patent
US08859584B2

Procedure details

A solution of 3-(trifluoromethoxy)phenol (7.13 mL, 55.0 mmol) and 3-chloropropanoyl chloride (5.5 mL, 57.6 mmol) in trifluoroacetic acid (25 mL) was stirred 15 minutes at ambient temperature, and then heated at 50° C. for 90 minutes. After stirring at ambient temperature overnight, the solution was added over 5 minutes to preheated triflic acid (20 mL) at 50° C. After 20 minutes, the mixture was removed from the oil bath, then cooled in an ice water bath. Crushed ice was added, slowly at first, keeping the temperature of the orange solution below 25° C. Eventually a solid precipitate formed, and the suspension was diluted with MTBE (200 mL). The mixture was cooled in an ice water bath. It was washed with brine and then four times with water, partially dried (Na2SO4), filtered, and concentrated. After standing overnight, the yellow mixture was dissolved in ethanol (180 mL) and added slowly over 22 minutes to 1.5 M aqueous Na2CO3 (180 mL) cooled with a water ice bath (internal temp did not exceed 15° C.). The suspension was permitted to come to ambient temperature overnight, and was then diluted with 2:1 EtOAc/hexanes (300 mL) and filtered. The solids were rinsed with more 2:1 solution (105 mL), and the aqueous phase of the filtrate was separated and extracted with 1:1 EtOAc/hexanes (3×100 mL). The combined organic phases were washed once with water (200 mL), and the aqueous phase was back-extracted once with 1:1 solution (40 mL). The organic phases were combined and washed with brine (30 mL), dried (Na2SO4), filtered, and concentrated, chromatographed on silica (gradient elution, 5-20% Et2O/hexanes) to give the title compound (4.95 g, 21.3 mmol, 39% yield). 1H NMR (300 MHz, DMSO-d6) δ 7.90-7.85 (m, 1H), 7.08-7.01 (m, 2H), 4.61 (dd, 2H), 2.83 (dd, 2H).
Quantity
7.13 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.Cl[CH2:14][CH2:15][C:16](Cl)=[O:17].OS(C(F)(F)F)(=O)=O>FC(F)(F)C(O)=O.CC(OC)(C)C>[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[C:6]2[C:7]([C:16](=[O:17])[CH2:15][CH2:14][O:10]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
7.13 mL
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)O)(F)F
Name
Quantity
5.5 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the mixture was removed from the oil bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice water bath
ADDITION
Type
ADDITION
Details
Crushed ice was added
CUSTOM
Type
CUSTOM
Details
the temperature of the orange solution below 25° C
CUSTOM
Type
CUSTOM
Details
Eventually a solid precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice water bath
WASH
Type
WASH
Details
It was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
four times with water, partially dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
the yellow mixture was dissolved in ethanol (180 mL)
ADDITION
Type
ADDITION
Details
added slowly over 22 minutes to 1.5 M aqueous Na2CO3 (180 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled with a water ice bath (internal temp
CUSTOM
Type
CUSTOM
Details
did not exceed 15° C.
WAIT
Type
WAIT
Details
to come to ambient temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was then diluted with 2:1 EtOAc/hexanes (300 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were rinsed with more 2:1 solution (105 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous phase of the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 1:1 EtOAc/hexanes (3×100 mL)
WASH
Type
WASH
Details
The combined organic phases were washed once with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was back-extracted once with 1:1 solution (40 mL)
WASH
Type
WASH
Details
washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica (gradient elution, 5-20% Et2O/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(OC1=CC=C2C(CCOC2=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.3 mmol
AMOUNT: MASS 4.95 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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